Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine
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Overview
Description
Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine can be synthesized through the reaction of hexylamine with 1,2,3-thiadiazole-4-carboxaldehyde. The reaction typically involves the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine has several scientific research applications, including:
Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.
Agriculture: These compounds can be used as pesticides or herbicides due to their biological activity against various pests and weeds.
Materials Science: Thiadiazole derivatives are explored for their potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms. The compound’s anticancer effects could involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways .
Comparison with Similar Compounds
Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine can be compared with other thiadiazole derivatives, such as:
- Methyl(1,2,3-thiadiazol-4-ylmethyl)amine
- Ethyl(1,2,3-thiadiazol-4-ylmethyl)amine
- Propyl(1,2,3-thiadiazol-4-ylmethyl)amine
These compounds share similar structural features but differ in the length of the alkyl chain attached to the thiadiazole ring. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its biological activity and physicochemical properties .
Properties
Molecular Formula |
C9H17N3S |
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Molecular Weight |
199.32 g/mol |
IUPAC Name |
N-(thiadiazol-4-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C9H17N3S/c1-2-3-4-5-6-10-7-9-8-13-12-11-9/h8,10H,2-7H2,1H3 |
InChI Key |
LEQIMWIJLHKLGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CSN=N1 |
Origin of Product |
United States |
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